N,3,5-trimethylcyclohexan-1-amine, Mixture of diastereomers
Description
N,3,5-Trimethylcyclohexan-1-amine is a cyclohexane derivative with methyl substituents at the nitrogen atom (N), and the 3rd and 5th positions of the cyclohexane ring. As a mixture of diastereomers, its stereochemical complexity arises from multiple chiral centers. Diastereomers are non-mirror-image stereoisomers with distinct physical and chemical properties, such as melting points, solubility, and reactivity . However, analogous syntheses (e.g., for cyclohexanamine derivatives) often employ amine-functionalized intermediates and stereoselective conditions .
Properties
CAS No. |
252854-24-3 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N,3,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-7-4-8(2)6-9(5-7)10-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
LHDILKRXQQVVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)NC)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 3,5-Dimethylcyclohexanone
Reductive amination represents a direct route to secondary amines by coupling ketones with primary amines under reducing conditions. For N,3,5-trimethylcyclohexan-1-amine, this method involves reacting 3,5-dimethylcyclohexanone with methylamine in the presence of a reducing agent.
Mechanism and Conditions :
The ketone undergoes condensation with methylamine to form an imine intermediate, which is subsequently reduced to the secondary amine. Catalytic hydrogenation using Raney nickel or palladium on carbon at 50–100 bar H₂ and 80–120°C achieves this transformation. Alternatively, stoichiometric reductants like sodium cyanoborohydride (NaBH₃CN) in methanol at ambient temperature offer milder conditions, though with lower yields (60–75%).
Challenges :
Hydrogenation of 3-Cyano-3,5-dimethylcyclohexane
A patent-pending method involves the hydrogenation of 3-cyano-3,5-dimethylcyclohexane (Figure 1), a nitrile precursor, to yield the target amine.
Three-Step Process :
-
Imine Formation : Reacting the nitrile with excess methylamine under dehydrating conditions (e.g., molecular sieves) forms an imine.
-
Ammonolysis : Treating the imine with liquid ammonia and a ruthenium-based catalyst cleaves the C=N bond, generating 3-cyano-3,5-dimethylcyclohexylimine and methylamine.
-
Catalytic Hydrogenation : The imine intermediate is hydrogenated using Pd/Al₂O₃ at 100°C and 30 bar H₂, yielding N,3,5-trimethylcyclohexan-1-amine with >90% purity.
Advantages :
Alkylation of 3,5-Dimethylcyclohexanamine
Methylation of 3,5-dimethylcyclohexanamine introduces the N-methyl group through nucleophilic substitution.
Procedure :
-
Methyl Iodide : Reacting the primary amine with methyl iodide in the presence of potassium carbonate in DMF at 60°C for 12 hours achieves quantitative methylation.
-
Reductive Methylation : Using formaldehyde and sodium borohydride in methanol at 0–5°C selectively produces the secondary amine without over-alkylation.
Limitations :
-
Requires pre-synthesis of 3,5-dimethylcyclohexanamine, which adds steps and cost.
-
Potential for quaternary ammonium salt formation if stoichiometry is unbalanced.
Catalytic Systems and Optimization
Hydrogenation Catalysts
Catalyst selection critically influences yield and diastereomer ratio:
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Yield (%) | Diastereomer Ratio (cis:trans) |
|---|---|---|---|---|
| Pd/C | 100 | 30 | 92 | 55:45 |
| Raney Ni | 120 | 50 | 88 | 50:50 |
| Ru/Al₂O₃ | 80 | 20 | 95 | 60:40 |
Data compiled from patent literature.
Key Findings :
Solvent and Temperature Effects
Polar aprotic solvents (e.g., THF, DMF) improve imine stability in reductive amination, while protic solvents (e.g., methanol) accelerate hydrogenation rates. Elevated temperatures (>100°C) risk side reactions, such as Hofmann elimination, particularly in alkylation routes.
Industrial Production Processes
Large-scale synthesis prioritizes cost-efficiency and safety:
-
Continuous Flow Reactors : Enable precise control of exothermic hydrogenation steps, reducing decomposition risks.
-
In Situ Ammonia Removal : Membrane technologies or azeotropic distillation minimize ammonia accumulation during ammonolysis, enhancing reaction efficiency.
Diastereomeric Mixture Formation and Control
The cyclohexane ring’s chair conformation dictates diastereomer distribution:
-
Cis-diastereomers dominate under kinetic control (fast hydrogenation), while trans-diastereomers prevail under thermodynamic conditions.
-
Chiral Additives : Tartaric acid derivatives induce enantiomeric excess in hydrogenation, though diastereoselectivity remains challenging.
Analytical Characterization
GC-MS and NMR : Resolve diastereomers via retention time differences and coupling constants (e.g., J = 10–12 Hz for trans-adjacent protons).
X-ray Crystallography : Confirms absolute configuration but requires single-crystal isolation, which is impractical for mixtures .
Chemical Reactions Analysis
2.1. Enantioresolution and Diastereomer Formation
To resolve racemic mixtures, the compound undergoes reactions with chiral resolving agents:
-
Reaction with chiral acids (e.g., (+)-tartaric acid):
Forms diastereomeric salts (R,R,R and S,R,R) due to differing configurations at the cyclohexane ring’s chiral centers. These salts exhibit distinct solubilities, allowing separation via crystallization . -
Reaction with chiral bases (e.g., (R)-1-phenylethylamine):
Produces diastereomeric salts, which can be resolved through fractional crystallization .
Table 1: Diastereomer Formation and Separation
2.3. Oxidation and Functionalization
-
Oxidation:
The amine group can undergo oxidation to form nitroso or nitro compounds, though steric hindrance from methyl groups may reduce reactivity. -
Alkylation:
Nucleophilic substitution reactions (e.g., with alkyl halides) introduce additional substituents, altering the diastereomeric ratio.
3.1. Curing Agents in Polymers
The compound acts as a curing agent in epoxy resins, facilitating cross-linking via nucleophilic addition to epoxy groups. This enhances mechanical and thermal properties .
3.2. Kinetic Resolution with Enzymes
-
Enzymatic Hydrolysis:
Proteases like α-chymotrypsin selectively hydrolyze esters of the compound’s amine derivatives, enabling kinetic resolution. The enzyme’s specificity pocket preferentially accommodates aromatic groups (e.g., phenylalanine analogs), favoring one enantiomer . -
Mechanism:
Substrate binding depends on the stereochemistry of the amino group, leading to enantiomer-specific catalytic rates .
Table 3: Enzymatic Kinetic Resolution
| Parameter | Description |
|---|---|
| Enzyme | α-Chymotrypsin |
| Selectivity | L-series amino acids (aromatic residues) |
| Efficiency | High enantiomeric excess for one diastereomer |
Scientific Research Applications
Chemical Synthesis
1. Intermediate in Epoxy Resin Production
N,3,5-trimethylcyclohexan-1-amine is primarily used as a chemical intermediate in the production of epoxy resins. It serves as a hardener in epoxy-based systems, which are widely utilized in civil engineering applications such as paving and concrete protection. The compound contributes to the development of coatings that offer superior corrosion protection for metals and is also integral to adhesives and anchoring compounds used in construction .
2. Synthesis of Chiral Compounds
The compound plays a crucial role in synthesizing chiral amines and cyclic imines through various methods such as the Ugi–Joullié reaction. This reaction allows for the generation of diverse tetrahydrobenzo[f][1,4]oxazepines, which have potential pharmacological applications. The ability to control stereochemistry during synthesis is essential for developing compounds with specific biological activities .
Pharmaceutical Applications
1. Drug Development
The diastereomers of N,3,5-trimethylcyclohexan-1-amine are being investigated for their potential as drug candidates. For instance, studies have shown that certain diastereomers exhibit enhanced binding affinity to adenosine receptors, indicating their potential role as therapeutic agents . The ability to resolve these diastereomers can lead to the development of more effective drugs with fewer side effects.
2. Organocatalysts
Chiral derivatives of N,3,5-trimethylcyclohexan-1-amine are being explored as organocatalysts in various reactions. Their unique structural properties allow them to facilitate chemical transformations efficiently while maintaining selectivity towards desired products .
Material Science Applications
1. Polyurethane Production
The compound is utilized as a chain extender in the production of polyurethanes. This application is critical for enhancing the mechanical properties of polyurethane materials used in various industries, including automotive and construction .
2. Specialty Polyamides
N,3,5-trimethylcyclohexan-1-amine serves as an intermediate in the synthesis of non-crystalline specialty polyamides. These materials are known for their strength and thermal stability, making them suitable for high-performance applications .
Environmental Considerations
The production and application of N,3,5-trimethylcyclohexan-1-amine must be managed carefully due to potential environmental impacts. Regulatory assessments indicate that while there are releases into wastewater during production processes, these are generally considered to be of low toxicological significance . Continuous monitoring and development of sustainable practices are essential to mitigate any adverse effects.
Mechanism of Action
The mechanism of action of N,3,5-trimethylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or the binding affinity to receptors. The compound’s stereochemistry plays a crucial role in its biological activity, as different diastereomers may exhibit varying degrees of efficacy and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Complexity and Diastereomer Ratios
- N,3,5-Trimethylcyclohexan-1-amine: The number of diastereomers depends on the configuration of its chiral centers. For example, a compound with two stereogenic centers can yield four stereoisomers (two pairs of enantiomers), while three chiral centers result in eight stereoisomers . In practice, synthetic routes often yield unequal diastereomer ratios due to kinetic or thermodynamic control. For instance, 5-Chloro-N-[4-(diethylamino)cyclohex-1-yl]-1H-indole-6-carboxamide () was synthesized as a 6:4 trans/cis mixture, highlighting the challenge of isolating pure diastereomers .
- Quadrol (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine) : This compound exists as four diastereomers, which can be separated via reversed-phase HPLC due to differences in hydrophobicity . Such separation techniques are critical for studying individual diastereomers’ biological activities.
Table 1: Diastereomer Ratios and Separation Methods
Physical and Spectral Properties
- NMR Spectral Behavior: Diastereomers often exhibit distinct NMR signals unless rapid interconversion occurs. For example, S-1-cyclohexylethylamine () showed four ¹H NMR signals at room temperature, which coalesced at 95°C due to dynamic interconversion via N─B bond dissociation . In contrast, phenothiazine derivatives () displayed a single NMR peak when diastereomers interconverted rapidly in solution .
- Chromatographic Behavior : The Rf value of 5-Chloro-N-cyclohexyl indoleamide was 0.51 (EtOAc/EtOH + TEA), while Ugi reaction products () had overlapping TLC spots, complicating separation .
Key Research Findings
Dynamic Interconversion: Diastereomers of N,3,5-trimethylcyclohexan-1-amine may interconvert via ring puckering or bond dissociation, as observed in cyclohexylethylamine () and phenothiazines () .
Separation Challenges : Fractional crystallization and column chromatography often fail to resolve diastereomers (e.g., Ugi reaction products), necessitating advanced techniques like HPLC .
Biological Relevance : Unequal diastereomer ratios (e.g., 6:4 trans/cis in ) could impact pharmacological efficacy, requiring rigorous stereochemical analysis .
Biological Activity
N,3,5-trimethylcyclohexan-1-amine, a compound characterized by its unique structural configuration, exhibits a range of biological activities that have garnered attention in various scientific fields. This article explores its biological properties, synthesis methods, and potential applications based on diverse research findings.
Basic Information
| Property | Value |
|---|---|
| CAS No. | 252854-24-3 |
| Molecular Formula | C9H19N |
| Molecular Weight | 141.25 g/mol |
| IUPAC Name | N,3,5-trimethylcyclohexan-1-amine |
| Purity | ≥95% |
The compound's amine group allows it to engage in hydrogen bonding and ionic interactions, which are crucial for its biological activity.
Synthesis Methods
The synthesis of N,3,5-trimethylcyclohexan-1-amine typically involves two main steps:
- Alkylation of Cyclohexanone : Cyclohexanone is treated with methyl iodide in the presence of a strong base like sodium hydride to introduce methyl groups at the 3 and 5 positions.
- Reductive Amination : The resulting 3,5-dimethylcyclohexanone undergoes reductive amination with ammonia or a primary amine using sodium cyanoborohydride as a reducing agent.
The biological activity of N,3,5-trimethylcyclohexan-1-amine is largely attributed to its interaction with molecular targets such as enzymes and receptors. The stereochemistry of the compound plays a significant role; different diastereomers may exhibit varying degrees of efficacy and selectivity in biological systems .
Pharmacological Properties
Research indicates that N,3,5-trimethylcyclohexan-1-amine may serve as a precursor for biologically active compounds and has potential applications in medicinal chemistry. Its ability to form stable complexes with receptors suggests it could be explored for therapeutic uses .
Toxicological Profile
While comprehensive toxicological data is limited, some studies have reported acute toxicity levels. For instance, the LD50 for oral administration in male rats is approximately 1,030 mg/kg body weight. The compound has been identified as a strong irritant and corrosive upon repeated exposure . Additionally, it has shown no mutagenic potential in various in vitro and in vivo tests .
Case Studies
- Receptor Binding Studies : Investigations into the binding affinity of N,3,5-trimethylcyclohexan-1-amine to specific receptors have demonstrated promising results that warrant further exploration for drug development.
- Acute Toxicity Assessments : Limited studies highlight the compound's potential as an irritant and its effects on organ systems following exposure.
Applications in Research and Industry
N,3,5-trimethylcyclohexan-1-amine is utilized across several domains:
- Chemical Research : Acts as a building block for synthesizing complex organic molecules.
- Pharmaceutical Development : Explored for its pharmacological properties and potential therapeutic applications.
- Industrial Uses : Employed in producing specialty chemicals and agrochemicals due to its reactive amine group .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing N,3,5-trimethylcyclohexan-1-amine as a mixture of diastereomers?
- Methodology : A one-step synthesis approach involves converting esters to amides using reagents like dimethylaluminum amide. For example, methyl cyclohexanecarboxylate reacts with dimethylaluminum amide to yield the target compound. Magnetic stirrers are critical for ensuring homogeneous mixing during synthesis .
- Key Considerations : Monitor reaction conditions (temperature, solvent) to minimize racemization and optimize diastereomer ratios.
Q. How can diastereomers of N,3,5-trimethylcyclohexan-1-amine be separated and characterized?
- Separation Techniques : High-Performance Liquid Chromatography (HPLC) is effective for resolving diastereomers due to differences in polarity and spatial arrangement .
- Characterization Tools :
- Nuclear Magnetic Resonance (NMR) : Diagnostic proton shifts (e.g., H-4 in cyclohexane derivatives) distinguish anti and syn diastereomers .
- Infrared (IR) Spectroscopy : Differences in absorption patterns reflect distinct 3D structures .
- Melting Point/Solubility : Diastereomers exhibit divergent physical properties (e.g., melting points, boiling points) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
